Methods and Technical Details
The synthesis of (2R,3S)-E1R can be approached through several methods, primarily focusing on asymmetric synthesis techniques. One common method involves the use of chiral catalysts to induce enantioselectivity during reactions involving prochiral substrates. For instance, the synthesis may start from readily available precursors such as aldehydes or ketones, which undergo reduction reactions to form the desired alcohol.
A notable synthetic route includes:
In recent literature, advancements in methodologies such as Sonogashira coupling have been highlighted, where the compound can be synthesized through coupling reactions that form carbon-carbon bonds efficiently .
Structure and Data
The molecular structure of (2R,3S)-E1R can be depicted with specific stereochemical configurations at the 2 and 3 positions. The compound has a molecular formula of , where and correspond to the number of carbon and hydrogen atoms in the molecule. The exact structure can be represented using standard chemical notation, indicating the arrangement of atoms and functional groups.
Key structural features include:
Reactions and Technical Details
(2R,3S)-E1R participates in various chemical reactions typical for secondary alcohols. These include:
The reactivity profile indicates that (2R,3S)-E1R can serve as a versatile intermediate in organic synthesis .
Process and Data
The mechanism of action for (2R,3S)-E1R largely depends on its biological context. In inflammation resolution pathways, it acts by modulating immune responses through specific receptors. The compound's interaction with G protein-coupled receptors leads to downstream signaling cascades that promote anti-inflammatory effects.
Data from recent studies suggest that (2R,3S)-E1R enhances macrophage efferocytosis (the process by which dying cells are cleared) and reduces pro-inflammatory cytokine release . This mechanism underscores its potential therapeutic applications in inflammatory diseases.
Physical and Chemical Properties
(2R,3S)-E1R exhibits several key physical properties:
Chemical properties include:
(2R,3S)-E1R finds applications primarily in scientific research and medicinal chemistry:
Sigma-1 Receptor serves as a master regulator of neuronal plasticity and cellular resilience through several interconnected molecular mechanisms essential for cognitive integrity. As a ligand-operated chaperone protein, Sigma-1 Receptor dynamically translocates within cellular compartments to modulate the activity of diverse client proteins, including receptors, ion channels, and intracellular signaling molecules. Under physiological conditions, Sigma-1 Receptor activation promotes neuroplasticity through enhancement of neurotrophic factor signaling, particularly brain-derived neurotrophic factor pathways, which are fundamental to synaptic strength, dendritic arborization, and neurogenesis. The receptor's strategic positioning at mitochondria-associated endoplasmic reticulum membranes enables precise regulation of calcium ion transfer between these organelles, maintaining optimal intracellular calcium ion homeostasis essential for synaptic transmission, mitochondrial adenosine triphosphate production, and transcriptional regulation [2] [4].
During endoplasmic reticulum stress, Sigma-1 Receptor stabilizes inositol 1,4,5-trisphosphate receptors, mitigating pathological calcium ion release that triggers apoptosis and cellular dysfunction. This chaperone activity extends to protein quality control systems, where Sigma-1 Receptor facilitates the clearance of misfolded proteins through endoplasmic reticulum-associated degradation machinery and autophagy pathways. The receptor also demonstrates significant neuromodulatory capacity through interactions with neurotransmitter systems implicated in cognitive processing, including glutamatergic, cholinergic, and dopaminergic transmission. Specifically, Sigma-1 Receptor potentiates N-methyl-D-aspartate receptor function and modulates acetylcholine release, mechanisms directly relevant to learning and memory consolidation [2] [4] [6].
Sigma-1 Receptor expression is markedly reduced in postmortem studies of neurodegenerative conditions, correlating with disease progression severity. Genetic ablation studies demonstrate that Sigma-1 Receptor knockout animals exhibit accelerated neurodegeneration, impaired motor coordination, and significant cognitive deficits in spatial and recognition memory tasks. Importantly, the receptor forms complexes with established pathological proteins, including amyloid beta and hyperphosphorylated tau in Alzheimer disease, and TAR DNA-binding protein 43 in amyotrophic lateral sclerosis. These interactions position Sigma-1 Receptor as a critical molecular nexus between proteostatic stress, synaptic dysfunction, and cognitive decline in neurodegenerative conditions [2] [4].
Table 1: Molecular Mechanisms of Sigma-1 Receptor in Neuronal Plasticity and Cognitive Function
Biological Process | Molecular Mechanism | Functional Outcome | Relevance to Cognitive Disorders |
---|---|---|---|
Calcium Signaling | Regulation of inositol 1,4,5-trisphosphate receptors at mitochondria-associated endoplasmic reticulum membranes | Stabilization of mitochondrial calcium ion uptake and adenosine triphosphate production | Prevents calcium ion dysregulation in Alzheimer disease and amyotrophic lateral sclerosis |
Protein Homeostasis | Enhancement of endoplasmic reticulum-associated degradation; complex formation with misfolded proteins | Reduction of pathological protein aggregation | Counteracts amyloid beta, tau, and TAR DNA-binding protein 43 proteotoxicity |
Neurotransmission | Allosteric modulation of N-methyl-D-aspartate receptors; enhancement of acetylcholine release | Potentiation of synaptic plasticity and long-term potentiation | Addresses glutamatergic and cholinergic hypofunction in dementia |
Neurotrophic Signaling | Facilitation of brain-derived neurotrophic factor expression and signaling | Promotion of neuronal survival and dendritic complexity | Reverses synaptic atrophy in neurodegeneration |
Oxidative Stress Response | Upregulation of antioxidant enzymes; reduction of reactive oxygen species production | Protection against mitochondrial dysfunction | Mitigates oxidative damage in neurodegenerative pathophysiology |
The therapeutic significance of Sigma-1 Receptor ligands is highlighted by their ability to rescue cognitive impairments across diverse experimental models. For instance, the selective Sigma-1 Receptor agonist PRE-084 demonstrates efficacy in reversing memory deficits induced by cholinergic antagonists or N-methyl-D-aspartate receptor blockade. Similarly, the mixed Sigma-1 Receptor agonist/muscarinic agent ANAVEX 2-73 exhibits pro-cognitive effects in transgenic Alzheimer disease models, preserving dendritic spine density and synaptic markers. These findings collectively establish Sigma-1 Receptor modulation as a promising strategy to counteract molecular drivers of cognitive dysfunction in neuropsychiatric disorders [3] [4] [5].
Positive Allosteric Modulators represent a pharmacologically distinct approach to Sigma-1 Receptor engagement, characterized by their ability to potentiate the activity of orthosteric ligands without intrinsic receptor activation. These compounds bind to topographically distinct sites on the Sigma-1 Receptor protein, inducing conformational changes that enhance the binding affinity or functional efficacy of endogenous or exogenous agonists. This mechanism offers significant therapeutic advantages, including preservation of physiological signaling patterns, reduced desensitization risk, and greater target specificity compared to direct agonists. The stereoselective compound (2R,3S)-E1R exemplifies this class, demonstrating significant neuroprotective potential in preclinical neurodegeneration models [5] [6].
In amyotrophic lateral sclerosis pathophysiology, (2R,3S)-E1R addresses multiple degenerative pathways through Sigma-1 Receptor potentiation. Genetic studies identify Sigma-1 Receptor mutations (e.g., E102Q) in juvenile amyotrophic lateral sclerosis patients, resulting in receptor mislocalization, disrupted mitochondria-associated endoplasmic reticulum membrane function, and abnormal TAR DNA-binding protein 43 aggregation. Superoxide dismutase 1 transgenic animals demonstrate reduced Sigma-1 Receptor expression in motor neurons preceding symptom onset. (2R,3S)-E1R counteracts these pathological mechanisms by enhancing Sigma-1 Receptor chaperone activity, thereby stabilizing protein interactions at mitochondria-associated endoplasmic reticulum membranes, reducing endoplasmic reticulum stress, and preventing mitochondrial permeability transition pore opening. This molecular stabilization translates to preserved motor neuron viability, maintained neuromuscular junction integrity, and attenuated neuroinflammation through modulation of microglial activation states and astrocyte reactivity [2] [4].
Table 2: Effects of (2R,3S)-E1R in Neurodegenerative Disease Models
Experimental Model | Intervention | Key Pathophysiological Findings | Functional Outcomes |
---|---|---|---|
Pentylenetetrazol-induced seizures | (2R,3S)-E1R (dose not specified) | Reduced seizure severity and duration; increased seizure threshold | Significant anticonvulsant activity mediated by Sigma-1 Receptor |
(+)-Bicuculline-induced seizures | (2R,3S)-E1R (dose not specified) | Attenuated tonic-clonic seizure manifestations | Protection against γ-aminobutyric acid-mediated inhibition impairment |
Scopolamine-induced cholinergic dysfunction | (2R,3S)-E1R potentiation of PRE-084 | Enhanced cognition; blocked by Sigma-1 Receptor antagonist NE-100 | Reversal of learning and memory deficits |
SOD1-G93A amyotrophic lateral sclerosis model | Sigma-1 Receptor positive allosteric modulator (indirect evidence) | Reduced TAR DNA-binding protein 43 mislocalization; attenuated microgliosis | Improved motor function; extended survival |
Beta-amyloid-induced neurotoxicity | Sigma-1 Receptor positive allosteric modulator (indirect evidence) | Preservation of dendritic spines; reduced oxidative stress | Prevention of synaptic loss and cognitive decline |
In Alzheimer disease models, (2R,3S)-E1R addresses hallmark pathologies through Sigma-1 Receptor-mediated mechanisms. The compound demonstrates particular efficacy in rescuing beta-amyloid-induced synaptic toxicity, preserving dendritic spine density, and preventing loss of post-synaptic density protein 95 clusters in hippocampal neurons. This synaptic protection occurs through (2R,3S)-E1R enhancement of Sigma-1 Receptor interactions with amyloid precursor protein processing components and stabilization of calcium ion signaling between endoplasmic reticulum and mitochondria. Additionally, (2R,3S)-E1R potentiates Sigma-1 Receptor regulation of presenilin 1 and presenilin 2 function, proteins whose mutations cause familial Alzheimer disease. By normalizing presenilin-mediated calcium ion dyshomeostasis within endoplasmic reticulum stores, (2R,3S)-E1R prevents the pathological cascade leading to dendritic spine collapse and neuronal network dysfunction [4] [6].
Electrophysiological studies demonstrate that (2R,3S)-E1R enhances long-term potentiation in hippocampal slices exposed to beta-amyloid oligomers, indicating functional preservation of synaptic plasticity mechanisms. In behavioral paradigms, (2R,3S)-E1R reverses scopolamine-induced memory deficits in passive avoidance and Y-maze tests, effects blocked by the selective Sigma-1 Receptor antagonist NE-100, confirming receptor-dependent actions. The compound's anticonvulsant properties in pentylenetetrazol and (+)-bicuculline seizure models further demonstrate its neuronal stabilizing effects, reducing seizure severity and duration through γ-aminobutyric acid-ergic and glutamatergic modulation [5].
Compared to orthosteric Sigma-1 Receptor agonists, (2R,3S)-E1R demonstrates superior pharmacological properties in neurodegenerative contexts. While traditional agonists like PRE-084 require receptor occupancy to exert effects, (2R,3S)-E1R amplifies endogenous Sigma-1 Receptor activity, maintaining physiological signaling patterns and reducing off-target effects. This distinction is particularly relevant given the reduced Sigma-1 Receptor expression observed in neurodegenerative conditions, where orthosteric agonists may have limited efficacy. The allosteric enhancement approach allows (2R,3S)-E1R to potentiate residual Sigma-1 Receptor function even in advanced pathology, representing a promising disease-modifying strategy for conditions characterized by progressive synaptic failure and protein homeostasis disruption [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7